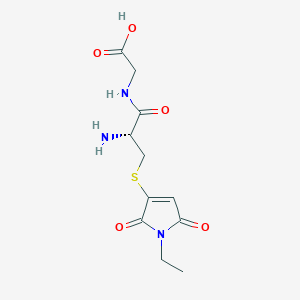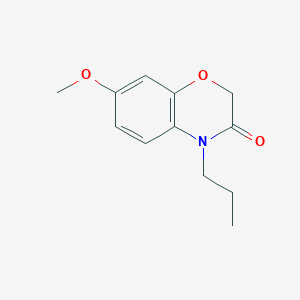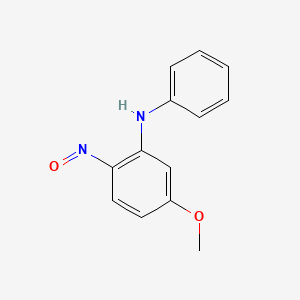![molecular formula C10H19NO4 B14333281 3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane CAS No. 106074-68-4](/img/structure/B14333281.png)
3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane is a complex organic compound characterized by its unique bicyclic structure. It contains a total of 35 bonds, including 16 non-hydrogen bonds, one six-membered ring, one twelve-membered ring, one secondary amine (aliphatic), and four ether groups (aliphatic)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the bicyclic structure. Detailed synthetic routes and conditions are usually tailored to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Scientific Research Applications
3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are being studied for potential therapeutic applications.
Comparison with Similar Compounds
3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane can be compared with other similar compounds, such as:
13-oxa-3,6,9,15-tetraazabicyclo[9.3.1]pentadecane: This compound has a similar bicyclic structure but contains additional nitrogen atoms, which may confer different chemical and biological properties.
Other bicyclic compounds: Various bicyclic compounds with different functional groups and ring sizes can be compared to highlight the unique features of this compound.
The uniqueness of 3,6,9,15-Tetraoxa-13-azabicyclo[93
Properties
CAS No. |
106074-68-4 |
|---|---|
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
3,6,9,15-tetraoxa-13-azabicyclo[9.3.1]pentadecane |
InChI |
InChI=1S/C10H19NO4/c1-3-13-7-9-5-11-6-10(15-9)8-14-4-2-12-1/h9-11H,1-8H2 |
InChI Key |
OJRGVFJMHOGAQH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2CNCC(O2)COCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14333208.png)


![potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14333218.png)

![6-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14333230.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate](/img/structure/B14333236.png)
![2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid](/img/structure/B14333244.png)
![1,3,5-Tris[3-(bromomethyl)phenyl]benzene](/img/structure/B14333245.png)



![3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol](/img/structure/B14333258.png)
